1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Overview
Description
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a chemical compound that belongs to the class of pyrazolopyridines . It is a derivative of 1H-pyrazolo[3,4-b]pyridine . The empirical formula of this compound is C5H7ClN2O2S and it has a molecular weight of 194.64 .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride, has been extensively studied . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Scientific Research Applications
Synthesis and Structural Analysis
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride plays a crucial role in the synthesis of various heterocyclic compounds. For instance, Shen et al. (2014) utilized related sulfonyl and acylated products derived from pyrazolo[3,4-b]pyridin-3-ol in the synthesis of new compounds, which were then characterized by spectroscopic methods and X-ray diffraction analysis. This shows its utility in synthesizing and structurally analyzing novel compounds (Shen et al., 2014).
Catalysis in Organic Synthesis
This compound is also significant in catalyzing organic reactions. For instance, Zolfigol et al. (2015) reported using a new ionic liquid sulfonic acid functionalized pyridinium chloride for synthesizing tetrahydrobenzo[b]pyran derivatives, indicating its role as a catalyst in organic synthesis (Zolfigol et al., 2015).
Application in Polymer Science
In the field of polymer science, Liu et al. (2013) synthesized new fluorinated polyamides containing pyridine and sulfone moieties using a related diamine. This highlights its application in developing advanced materials with specific properties like solubility and thermal stability (Liu et al., 2013).
Utility in Medicinal Chemistry
Furthermore, Tucker et al. (2015) demonstrated the use of a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides and sulfonamides, showcasing its potential in medicinal chemistry applications (Tucker et al., 2015).
properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2S/c1-5-7-3-6(15(9,13)14)4-10-8(7)12(2)11-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLOPKIPWIMCPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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